molecular formula C13H14ClN3O2 B14025900 3-(5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine

3-(5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine

Cat. No.: B14025900
M. Wt: 279.72 g/mol
InChI Key: AHNLEZZPHYMJPN-UHFFFAOYSA-N
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Description

3-(5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine is a heterocyclic compound that contains both an oxadiazole and a morpholine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 3-(5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine typically involves a multi-step process. One common method starts with the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate is then reacted with ethyl chloroformate to form the corresponding carbamate. The carbamate undergoes cyclization with hydrazine hydrate to form the 1,2,4-oxadiazole ring. Finally, the oxadiazole intermediate is reacted with morpholine to yield the target compound.

Chemical Reactions Analysis

3-(5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and antiviral agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with the replication of viral DNA. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar compounds include other oxadiazole derivatives and morpholine-containing molecules. Compared to these, 3-(5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine is unique due to the presence of both functional groups, which may confer distinct biological activities and chemical properties. Some similar compounds are:

  • 3-(5-(4-Methylbenzyl)-1,2,4-oxadiazol-3-YL)morpholine
  • 3-(5-(4-Fluorobenzyl)-1,2,4-oxadiazol-3-YL)morpholine

This compound’s unique structure allows it to be versatile in various applications, making it a valuable subject of study in scientific research.

Properties

Molecular Formula

C13H14ClN3O2

Molecular Weight

279.72 g/mol

IUPAC Name

3-[5-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-3-yl]morpholine

InChI

InChI=1S/C13H14ClN3O2/c14-10-3-1-9(2-4-10)7-12-16-13(17-19-12)11-8-18-6-5-15-11/h1-4,11,15H,5-8H2

InChI Key

AHNLEZZPHYMJPN-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=NOC(=N2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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